molecular formula C21H34N2O3 B6778341 N-cyclopentyl-4-(cyclopropanecarbonylamino)-N-(oxolan-2-ylmethyl)cyclohexane-1-carboxamide

N-cyclopentyl-4-(cyclopropanecarbonylamino)-N-(oxolan-2-ylmethyl)cyclohexane-1-carboxamide

Cat. No.: B6778341
M. Wt: 362.5 g/mol
InChI Key: YGZZXXPXJGIVLX-UHFFFAOYSA-N
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Description

N-cyclopentyl-4-(cyclopropanecarbonylamino)-N-(oxolan-2-ylmethyl)cyclohexane-1-carboxamide: is a synthetic organic compound characterized by its complex structure, which includes cyclopentyl, cyclopropane, oxolane, and cyclohexane moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-4-(cyclopropanecarbonylamino)-N-(oxolan-2-ylmethyl)cyclohexane-1-carboxamide typically involves multiple steps:

    Formation of the Cyclohexane Core: The cyclohexane ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under thermal conditions.

    Introduction of the Cyclopropane Group: The cyclopropane moiety can be introduced via a Simmons-Smith reaction, where a zinc-copper couple reacts with diiodomethane.

    Attachment of the Oxolane Group: The oxolane ring can be added through a nucleophilic substitution reaction, where an appropriate oxolane derivative reacts with a halogenated precursor.

    Formation of the Amide Bond: The final step involves the formation of the amide bond through a condensation reaction between the carboxylic acid group on the cyclohexane ring and the amine group on the cyclopropane derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl and cyclohexane rings, leading to the formation of ketones or alcohols.

    Reduction: Reduction reactions can target the amide bond, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of cyclopentanone or cyclohexanone derivatives.

    Reduction: Conversion to primary or secondary amines.

    Substitution: Introduction of azide or thiol groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound may serve as a probe to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

Medicine

In medicinal chemistry, N-cyclopentyl-4-(cyclopropanecarbonylamino)-N-(oxolan-2-ylmethyl)cyclohexane-1-carboxamide could be investigated for its potential therapeutic properties, including anti-inflammatory, analgesic, or anticancer activities.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific receptors or enzymes, modulating their activity. The molecular targets could include G-protein coupled receptors (GPCRs) or ion channels, and the pathways involved could range from signal transduction to metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopentyl-4-(cyclopropanecarbonylamino)-N-(oxolan-2-ylmethyl)cyclohexane-1-carboxamide: can be compared with other amide-containing compounds such as:

Uniqueness

The uniqueness of this compound lies in its combination of multiple ring systems and functional groups, which can impart distinct chemical and biological properties. This structural complexity allows for diverse interactions and applications, setting it apart from simpler analogs.

Properties

IUPAC Name

N-cyclopentyl-4-(cyclopropanecarbonylamino)-N-(oxolan-2-ylmethyl)cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N2O3/c24-20(15-7-8-15)22-17-11-9-16(10-12-17)21(25)23(18-4-1-2-5-18)14-19-6-3-13-26-19/h15-19H,1-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGZZXXPXJGIVLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N(CC2CCCO2)C(=O)C3CCC(CC3)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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